Potassium hexafluorogermanate

描述

Potassium hexafluorogermanate is an inorganic compound with the chemical formula K₂GeF₆. It is a white crystalline solid that is stable up to 500°C . This compound is known for its unique properties and is used in various scientific and industrial applications.

作用机制

. The primary targets of this compound are not well documented in the literature.

Result of Action

One study reported that after loading dl-mandelic acid, the characteristic luminescence properties of the treated mn4+ doped potassium hexafluorogermanate remained unchanged, while the moisture-resistance property was significantly enhanced .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For this compound, it’s reported that the moisture-resistance property of the compound was significantly enhanced when treated with dl-mandelic acid . This suggests that the compound’s action can be influenced by environmental conditions such as humidity.

准备方法

Potassium hexafluorogermanate can be synthesized through several methods. One common method involves the reaction of potassium fluoride with germanium tetrafluoride. The reaction is typically carried out in an aqueous solution, and the product is then crystallized out of the solution . Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield.

化学反应分析

Potassium hexafluorogermanate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although specific details on these reactions are limited.

Substitution: This compound can undergo substitution reactions where the fluoride ions are replaced by other halides or ligands.

Hydrolysis: This compound is stable under neutral conditions but can hydrolyze under acidic or basic conditions.

Common reagents used in these reactions include other halides, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Potassium hexafluorogermanate has several applications in scientific research:

相似化合物的比较

Potassium hexafluorogermanate can be compared with other similar compounds such as:

Potassium hexafluorosilicate (K₂SiF₆): Similar in structure but contains silicon instead of germanium.

Potassium hexafluorotitanate (K₂TiF₆): Contains titanium and has different reactivity and applications.

Potassium hexafluorozirconate (K₂ZrF₆): Contains zirconium and is used in different industrial applications.

This compound is unique due to the presence of germanium, which imparts specific properties and reactivity that are distinct from its silicon, titanium, and zirconium counterparts.

生物活性

Potassium hexafluorogermanate (KGeF) is an inorganic compound that has garnered attention due to its unique chemical properties and potential biological applications. This article examines the biological activity of KGeF, synthesizing findings from various studies to provide a comprehensive overview.

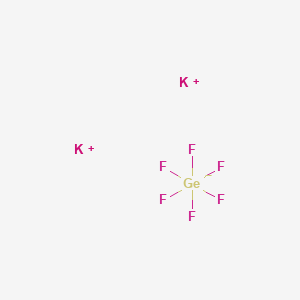

This compound is characterized by its hexafluorogermanate ion (GeF), which exhibits interesting interactions with biological systems. The compound is typically synthesized through the reaction of potassium fluoride with germanium tetrafluoride. Its structural formula can be represented as:

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several potential effects on cellular processes. Notably, studies have indicated that compounds containing germanium, including KGeF, may influence various physiological mechanisms.

1. Cellular Interaction

- Influence on Cellular Processes : KGeF has been shown to affect cellular functions, particularly in immune responses. Research indicates that germanium compounds can modulate immune cell activity, potentially enhancing the body's defense mechanisms against pathogens.

- Enzyme Interactions : Some studies suggest that KGeF may interact with specific enzymes, influencing metabolic pathways. The exact molecular targets remain under investigation, indicating a need for further research to elucidate these interactions.

2. Antimicrobial Properties

- Potential Antimicrobial Effects : Preliminary investigations have explored the antimicrobial properties of germanium compounds, including KGeF. While specific studies on KGeF are scarce, related compounds have demonstrated effectiveness against various bacterial strains, suggesting a possible role for KGeF in antimicrobial applications.

Case Study 1: Immune Modulation

A study focusing on sodium germanate (a related compound) reported significant effects on red blood cell concentration and immune system function. Although not directly studying KGeF, the findings imply that similar germanium compounds could exhibit comparable biological activities, warranting further exploration into KGeF.

Case Study 2: Enzyme Activity

In a kinetic study of hexafluorogermanate ions, researchers examined the hydrolysis rates over varying pH levels. This research provides insights into how KGeF might behave in biological systems, particularly regarding its stability and reactivity under physiological conditions .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and similar germanium compounds:

属性

IUPAC Name |

dipotassium;hexafluorogermanium(2-) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6Ge.2K/c1-7(2,3,4,5)6;;/q-2;2*+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZXLFOVGFCJPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Ge-2](F)(F)(F)(F)F.[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6GeK2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746060 | |

| Record name | Dipotassium hexafluorogermanate(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7783-73-5 | |

| Record name | Dipotassium hexafluorogermanate(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。